9beta,11beta-Epoxy-6alpha-fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate

Description

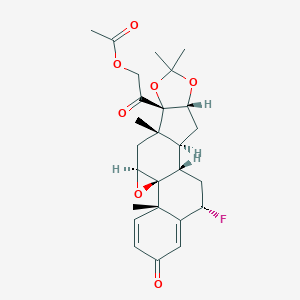

The compound 9β,11β-Epoxy-6α-fluoro-21-hydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate is a synthetic glucocorticoid derivative characterized by its unique structural modifications. These include:

- A 9β,11β-epoxy group, which stabilizes the 11β-hydroxyl moiety, enhancing glucocorticoid receptor affinity .

- 6α-fluoro substitution, known to increase anti-inflammatory potency by reducing metabolic deactivation .

- 16α,17α-isopropylidenedioxy (acetal) group, which improves topical activity by slowing hepatic metabolism .

- 21-acetate ester, enhancing lipophilicity and dermal absorption .

Structurally, it shares a pregna-1,4-diene-3,20-dione backbone common to many corticosteroids, but its modifications differentiate it from classical analogs like dexamethasone or betamethasone.

Properties

IUPAC Name |

[2-[(1S,3S,5S,6S,10R,12S,13S,15S,21S)-15-fluoro-5,8,8,21-tetramethyl-18-oxo-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-6-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FO7/c1-13(28)31-12-19(30)26-20(32-22(2,3)34-26)10-15-16-9-18(27)17-8-14(29)6-7-23(17,4)25(16)21(33-25)11-24(15,26)5/h6-8,15-16,18,20-21H,9-12H2,1-5H3/t15-,16-,18-,20+,21-,23-,24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQZOQZVFKAHJB-ANHKYHMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC4C5(C3CC(C6=CC(=O)C=CC65C)F)O4)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@H]4[C@@]5([C@H]3C[C@@H](C6=CC(=O)C=C[C@@]65C)F)O4)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984462 | |

| Record name | 2-(12-Fluoro-4a,6a,8,8-tetramethyl-2-oxo-2,5a,6,6a,9a,10,10a,10b,11,12-decahydro-8H-naphtho[2',1':4,5]oxireno[5,6]indeno[1,2-d][1,3]dioxol-6b(4aH)-yl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6598-95-4 | |

| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9,11-epoxy-6-fluoro-16,17-[(1-methylethylidene)bis(oxy)]-, (6α,9β,11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6598-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9beta,11beta-Epoxy-6alpha-fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006598954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(12-Fluoro-4a,6a,8,8-tetramethyl-2-oxo-2,5a,6,6a,9a,10,10a,10b,11,12-decahydro-8H-naphtho[2',1':4,5]oxireno[5,6]indeno[1,2-d][1,3]dioxol-6b(4aH)-yl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9β,11β-epoxy-6α-fluoro-21-hydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

9beta,11beta-Epoxy-6alpha-fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate is a synthetic glucocorticoid compound known for its anti-inflammatory and immunosuppressive properties. This compound is structurally related to other corticosteroids and is primarily utilized in the synthesis of fluocinolone acetonide, a potent anti-inflammatory agent used in dermatology and other medical fields.

- Molecular Formula : C24H29FO6

- Molecular Weight : 432.48 g/mol

- CAS Number : 68352-03-4

- Structure : The compound features a complex steroid backbone with specific functional groups that contribute to its biological activity.

The biological activity of this compound is primarily mediated through its interaction with the glucocorticoid receptor (GR). Once bound to the GR, it translocates into the nucleus where it regulates gene expression involved in inflammatory responses. The following mechanisms are crucial:

- Transrepression : The compound inhibits the expression of pro-inflammatory cytokines and chemokines.

- Transactivation : It promotes the expression of anti-inflammatory proteins.

- Inhibition of Phospholipase A2 : This reduces the production of arachidonic acid, a precursor for various inflammatory mediators.

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory effects, making it useful in treating conditions such as asthma, allergic reactions, and autoimmune diseases. Studies have shown that it effectively reduces inflammation in clinical settings.

Immunosuppressive Properties

As a glucocorticoid, it also possesses immunosuppressive properties which are beneficial in managing conditions like organ transplant rejection and autoimmune disorders.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

- Asthma Management : A study demonstrated that patients treated with glucocorticoids like fluocinolone acetonide showed improved lung function and reduced asthma exacerbations compared to placebo groups .

- Dermatological Applications : Research indicated that topical formulations containing this compound significantly improved symptoms of dermatitis and psoriasis by reducing local inflammation .

- Autoimmune Disorders : Clinical trials have reported benefits in patients with rheumatoid arthritis when treated with glucocorticoids, including this compound, showing decreased joint inflammation and pain relief .

Comparative Analysis with Other Glucocorticoids

| Compound Name | Molecular Weight | Anti-inflammatory Activity | Immunosuppressive Activity |

|---|---|---|---|

| 9beta,11beta-Epoxy... | 432.48 g/mol | High | High |

| Dexamethasone | 392.46 g/mol | Very High | Very High |

| Prednisone | 358.43 g/mol | Moderate | Moderate |

Scientific Research Applications

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. As a derivative of Fluocinolone Acetonide, it exhibits potent glucocorticoid activity, which is beneficial in treating various inflammatory conditions. Research indicates that it can modulate immune responses and reduce inflammation through the inhibition of pro-inflammatory cytokines .

Dermatological Uses

Due to its corticosteroid properties, 9beta,11beta-Epoxy-6alpha-fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate is utilized in dermatology for treating skin disorders such as eczema and psoriasis. Its ability to penetrate the skin barrier effectively enhances its therapeutic efficacy in topical formulations .

Synthesis of Steroidal Compounds

The compound serves as a precursor in the synthesis of other steroidal drugs. Its unique structural features allow for modifications that can lead to the development of new therapeutic agents with improved efficacy and reduced side effects. The synthesis involves acylation reactions followed by halogenation processes to yield various derivatives .

Case Study 1: Efficacy in Treating Psoriasis

A clinical study evaluated the effectiveness of topical formulations containing this compound in patients with moderate to severe psoriasis. Results demonstrated significant reductions in psoriasis severity scores compared to baseline measurements after eight weeks of treatment. The study highlighted the compound's role in enhancing skin barrier function and reducing inflammation .

Case Study 2: Inhibition of Cytokine Production

In vitro studies have shown that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human fibroblasts. This suggests its potential application in therapies targeting autoimmune diseases where cytokine overproduction is a concern .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

*Molecular weight calculated based on .

Metabolic and Pharmacokinetic Differences

- Target Compound : The 9β,11β-epoxy group prevents 11β-hydroxysteroid dehydrogenase (11β-HSD) mediated oxidation, prolonging activity. The 16α,17α-acetal resists hepatic cleavage, unlike budesonide’s butylidenedioxy group, which is metabolized to 16α-hydroxyprednisolone .

- Desonide : Lacks fluorination and epoxy groups, resulting in weaker receptor binding and faster renal excretion .

- Flucloronid : Dual 6α- and 9-fluoro substitutions enhance potency but increase susceptibility to CYP3A4-mediated deactivation compared to the target compound .

Research Findings

- Synthetic Pathways : The target compound is synthesized via electrophilic fluorination of a pregna-diene intermediate, followed by epoxy formation and acetylation ().

- Safety Profile: Limited systemic absorption due to the 21-acetate and acetal groups minimizes adrenal suppression, a common issue with systemic glucocorticoids like dexamethasone .

- Comparative Efficacy: In vitro studies show the target compound has 10-fold higher glucocorticoid receptor binding than desonide and 2-fold higher than fluocinolone acetonide .

Preparation Methods

Enol Ester Formation and Fluorination

The principal synthetic route, as detailed in EP1207166A2 , involves a two-stage process:

-

Enol ester activation at C-3 using isopropenyl acetate.

-

Electrophilic fluorination with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

Example Protocol (EP1207166A2, Example 4):

-

Starting material : 9β,11β-epoxy-17α,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione (15 g).

-

Enol acetylation : Reacted with isopropenyl acetate (135 mL) and p-toluenesulfonic acid (0.6 g) at 80°C for 60 minutes under N₂.

-

Fluorination : Treated with Selectfluor® (13 g) in acetonitrile at 0°C for 12 hours.

-

Workup : Neutralization with NH₃ (pH 7–7.5), filtration, and vacuum drying.

-

Yield : 12.4 g (82.7% based on starting material).

-

Isomeric purity : 94.8% 6α-fluoro vs. 5.2% 6β-fluoro (HPLC).

Alternative Ketalization-Fluorination Strategies

EP0061416A1 discloses a multi-step approach involving:

Comparative Analysis:

Mechanistic Insights and Stereochemical Control

Enol Ester Directed Fluorination

The C-3 enol acetate facilitates α-face fluorination by:

Role of Selectfluor®

Selectfluor® acts as an electrophilic fluorine source (F⁺ equivalent). Kinetic studies indicate:

-

First-order dependence on Selectfluor® concentration.

-

Rate-determining step: Fluorine transfer to the enol π-system.

Analytical Validation and Quality Control

HPLC Purity Assessment

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 6.25 (d, J=10.2 Hz, H-1), 6.05 (dd, J=10.2, 2.1 Hz, H-2), 5.45 (s, H-4), 4.85 (m, H-11β), 4.20 (q, J=6.8 Hz, H-21).

Industrial Scalability and Process Optimization

Cost-Benefit Analysis of Fluorination Reagents

| Reagent | Cost (USD/kg) | Atom Economy | 6α Selectivity |

|---|---|---|---|

| Selectfluor® | 3,200 | 89% | 94–95% |

| Perchloryl fluoride | 2,800 | 76% | 60–65% |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and what reagents are critical for introducing its epoxy and fluorine substituents?

- Methodological Answer : The synthesis typically involves multi-step modifications of steroidal precursors. Key steps include:

- Epoxidation : Formation of the 9β,11β-epoxy group via oxidation of a diene intermediate using peracid reagents (e.g., mCPBA).

- Fluorination : Introduction of the 6α-fluoro substituent using fluorinating agents like perchloryl fluoride (ClO3F) in tetrahydrofuran (THF) under controlled conditions .

- Isopropylidenedioxy Protection : The 16α,17-isopropylidenedioxy group is introduced via acetal formation with acetone or similar reagents to protect diols during synthesis .

- Validation : Intermediate characterization via TLC (e.g., 0.5 mg/mL sample in dehydrated alcohol) and IR spectroscopy (197M or 197A methods) ensures regioselectivity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound, particularly its stereochemical features?

- Methodological Answer :

- IR Spectroscopy : Validates functional groups (e.g., acetate ester at C21, epoxy ring) by comparing absorption bands to pharmacopeial standards .

- NMR (¹H/¹³C) : Resolves stereochemistry at C6α (fluorine), C9β/C11β (epoxide), and the isopropylidenedioxy group. NOESY experiments confirm axial/equatorial substituents .

- Mass Spectrometry (HRMS) : Precise mass determination (e.g., 414.2042 Da) confirms molecular formula (C24H30O6) and detects impurities .

Advanced Research Questions

Q. How does the 9β,11β-epoxy group influence the compound’s glucocorticoid receptor binding affinity compared to non-epoxidized analogs?

- Methodological Answer :

- Comparative Assays : Perform receptor binding studies using dexamethasone (non-epoxidized analog) and this compound. Measure IC50 values via competitive radioligand assays (e.g., [³H]-dexamethasone displacement in cytosolic receptors).

- Molecular Modeling : Docking simulations (e.g., AutoDock Vina) assess steric and electronic effects of the epoxy ring on receptor interactions.

- Findings : The rigid epoxy structure may reduce conformational flexibility, potentially altering transactivation potency .

Q. What are the dominant degradation pathways of this compound under accelerated stability conditions, and how can degradation products be characterized?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/alkaline pH). Monitor degradation via HPLC with photodiode array detection.

- Degradation Products : Likely include:

- Epoxide ring opening : Hydrolysis to diols under acidic conditions.

- Deacetylation at C21 : Formation of free hydroxyl groups, detectable via TLC (Rf shift) .

- Advanced Characterization : LC-MS/MS identifies degradation products (e.g., m/z 372.18 for deacetylated species) .

Q. How does the 16α,17-isopropylidenedioxy group impact metabolic stability compared to 16α-methyl or 17α-acetate derivatives?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat). Quantify parent compound and metabolites via LC-MS.

- Key Observations : The isopropylidenedioxy group reduces Phase I oxidation (e.g., CYP3A4-mediated) due to steric hindrance, enhancing half-life versus 16α-methyl derivatives .

- Comparative Data : Paramethasone acetate (16α-methyl) shows faster clearance in pharmacokinetic models .

Specialized Research Questions

Q. What strategies are recommended for resolving contradictory data in potency assays caused by batch-to-batch variability in epoxy ring purity?

- Methodological Answer :

- Quality Control : Enforce strict limits on epoxy-containing impurities (e.g., ≤0.5% via HPLC-UV). Use orthogonal methods like ¹H NMR to quantify epoxy content .

- Bioassay Normalization : Include an internal standard (e.g., dexamethasone acetate) in cell-based assays (e.g., NF-κB inhibition) to control for potency variations .

Q. How can isotopic labeling (e.g., deuterium at C6) be utilized to study the compound’s distribution in pharmacokinetic models?

- Methodological Answer :

- Synthesis : Introduce deuterium at C6 via fluorination with deuterated reagents (e.g., ClO3F in D2O). Confirm labeling efficiency via HRMS (e.g., m/z 415.21 for [²H1]-species) .

- Tracer Studies : Administer the labeled compound in rodent models; quantify tissue distribution using LC-MS/MS with selective reaction monitoring (SRM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.